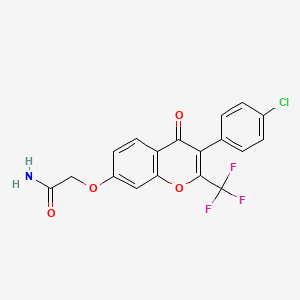
2-((3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetamide” is a chemical compound with the molecular formula C18H11ClF3NO41. It is not intended for human or veterinary use and is for research use only1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information about the synthesis of this compound. However, similar compounds are often synthesized through various chemical reactions involving the corresponding phenyl and chromen precursors2.Molecular Structure Analysis
The molecular structure of this compound can be inferred from its molecular formula, C18H11ClF3NO41. However, detailed structural analysis such as X-ray crystallography or NMR spectroscopy data is not available in the retrieved information.
Chemical Reactions Analysis
I couldn’t find specific information about the chemical reactions involving this compound. However, similar compounds often participate in various chemical reactions depending on their functional groups3.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the retrieved information. However, similar compounds often have properties typical of aromatic compounds with halogen and trifluoromethyl substituents56.Scientific Research Applications
Antibacterial and Anticancer Activities
Research has identified several derivatives of coumarin and acetamide with promising antibacterial and anticancer properties. For instance, derivatives synthesized and evaluated for antibacterial activity against gram-positive and gram-negative bacteria, including S. aureus and E. coli, have shown moderate to good activity, highlighting the potential of these compounds in addressing bacterial infections (Desai et al., 2008). Additionally, novel coumarin derivatives have been evaluated for antitumor activity against human cancer cell lines, with some compounds exhibiting better inhibitory activity than 5-fluorouracil, indicating their potential as anticancer agents (Shi et al., 2020).
Structural and Molecular Studies
Studies have also focused on the structural elucidation and characterization of similar compounds. For example, the crystal structures of two acetamide derivatives have been determined, providing insights into their molecular geometry and intermolecular interactions. Such structural analyses are crucial for understanding the chemical behavior and potential bioactivity of these compounds (Narayana et al., 2016).
Antimicrobial and Antioxidant Activities
Further research has demonstrated the antimicrobial and antioxidant activities of new coumarin and acetamide derivatives. Some synthesized compounds have shown significant activity against mycobacteria, including Mycobacterium tuberculosis, and exhibited antibacterial activity against methicillin-resistant Staphylococcus aureus (Krát'ký et al., 2017). Additionally, the antioxidant activity of synthesized coumarins has been investigated, revealing potential therapeutic applications in preventing oxidative stress-related diseases (Kadhum et al., 2011).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the retrieved information. However, similar compounds often require careful handling due to their potential biological activity78.
Future Directions
The future directions for research on this compound are not specified in the retrieved information. However, similar compounds often have potential for further investigation due to their biological activity4.
Please note that this analysis is based on the available information and may not be comprehensive. Further research may provide more detailed information about this compound.
properties
IUPAC Name |
2-[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClF3NO4/c19-10-3-1-9(2-4-10)15-16(25)12-6-5-11(26-8-14(23)24)7-13(12)27-17(15)18(20,21)22/h1-7H,8H2,(H2,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCNSDSEJHTZLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3)OCC(=O)N)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClF3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-({[(1-cyanocyclopentyl)carbamoyl]methyl}[(2-methylphenyl)methyl]amino)acetate](/img/structure/B2811806.png)
![N-(1-cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B2811807.png)
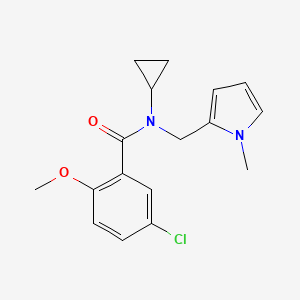

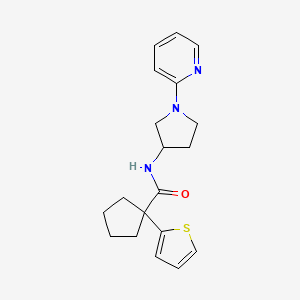

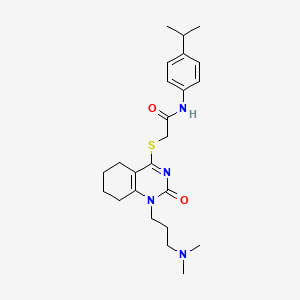
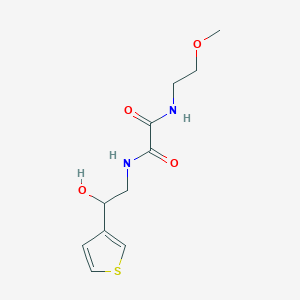
![methyl 4-(2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2811819.png)
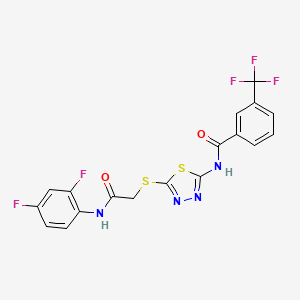
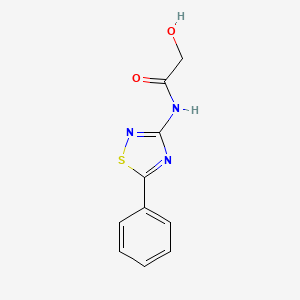
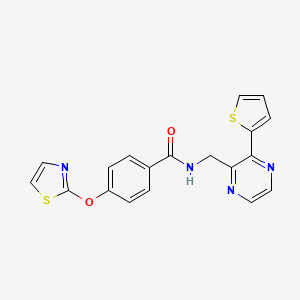
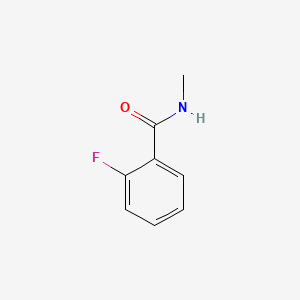
![4-chloro-N-(2-{[(4-chlorobenzoyl)amino]oxy}ethyl)benzenecarboxamide](/img/structure/B2811829.png)